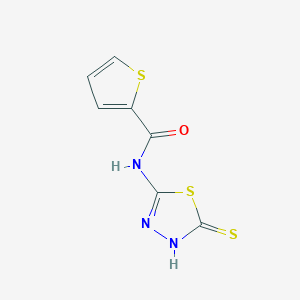

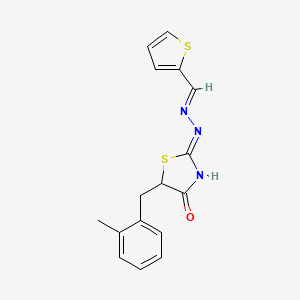

{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

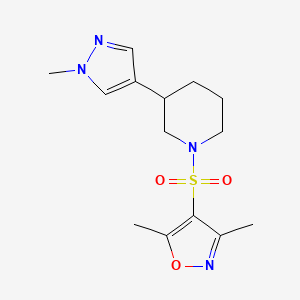

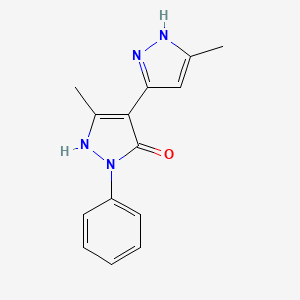

“{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” is a compound that has been synthesized and studied for its potential anticancer properties . It belongs to a class of compounds known as 1,3,4-thiadiazoles, which have been widely investigated for their pharmacological properties .

Synthesis Analysis

The compound is synthesized via an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature . The chemical structures of the synthesized compounds were characterized by 1H NMR, IR, and MS spectroscopic methods .

Molecular Structure Analysis

The molecular structure of “{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” was characterized using various spectroscopic methods including 1H NMR, IR, and MS .

Chemical Reactions Analysis

The compound undergoes an amidation reaction for its synthesis . Further chemical reactions of the compound have not been explicitly mentioned in the available literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of “{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” such as melting point and yield were determined during its synthesis .

Aplicaciones Científicas De Investigación

Application in Cancer Research

- Field : Biomedical Sciences, Oncology .

- Summary : This compound has shown promising results in cytotoxicity assays, indicating potential as a cancer therapeutic . It has demonstrated antiproliferative activity against A549 lung carcinoma cells and cytotoxic effects on K562 CML and other leukemia cell lines .

- Methods : The cytotoxic effects were determined using the MTT assay. This involves treating the cancer cells with the compound and then measuring cell viability .

- Results : The compound exhibited cytotoxic effects on the cancer cells, reducing their viability .

Application in Chemical Synthesis

- Field : Organic Chemistry .

- Summary : The compound has been used in chemical synthesis, specifically in reactions involving S-alkylation and the addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring .

- Methods : The methods involve carrying out S-alkylation reactions and additions of quinone at the free mercapto group .

- Results : The reactions were successful, demonstrating the utility of the compound in these types of chemical transformations .

Application in Corrosion Inhibition

- Field : Materials Science .

- Summary : This compound could potentially be used as a corrosion inhibitor . Corrosion inhibitors are substances that, when added in small concentrations to an environment, can significantly reduce the corrosion rate of materials exposed to that environment .

- Methods : The methods would involve applying the compound to the material surface and then exposing the material to the corrosive environment. The effectiveness of the corrosion inhibitor would be evaluated by measuring the corrosion rate of the material .

- Results : While the specific results for this compound are not available, successful corrosion inhibitors can significantly reduce the corrosion rate of materials .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS3/c11-5(4-2-1-3-13-4)8-6-9-10-7(12)14-6/h1-3H,(H,10,12)(H,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIUJUHUCFDTNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NNC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2366605.png)

![3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2366611.png)

![N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2366614.png)

![4-[(2-Methylphenyl)amino]oxolan-3-ol](/img/structure/B2366615.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366616.png)

![N-(1-Cyano-2-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2366620.png)